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molecular formula C8H7BrO4 B1285332 5-Bromo-2-hydroxy-4-methoxybenzoic acid CAS No. 98437-41-3

5-Bromo-2-hydroxy-4-methoxybenzoic acid

Cat. No. B1285332
M. Wt: 247.04 g/mol
InChI Key: KXVQEKFWNOZTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315458B2

Procedure details

To a solution of 5-bromo-2-hydroxy-4-methoxybenzoic acid (2.00 g) in methanol (10.0 mL) was added 0.6M (diazomethyl)trimethylsilane/hexane solution (14.8 mL) under ice-cooling, and the mixture was stirred for 3 hr. To the reaction mixture was added acetic acid (0.12 mL), and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (2.08 g).
Quantity
2 g
Type
reactant
Reaction Step One
Name
(diazomethyl)trimethylsilane hexane
Quantity
14.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[N+](=[CH:16][Si](C)(C)C)=[N-].CCCCCC.C(O)(=O)C>CO>[Br:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:16])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C(=O)O)C1)O)OC
Name
(diazomethyl)trimethylsilane hexane
Quantity
14.8 mL
Type
reactant
Smiles
[N+](=[N-])=C[Si](C)(C)C.CCCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.12 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)OC)C1)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.08 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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